molecular formula C17H19ClN2 B13832404 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride CAS No. 28717-87-5

3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride

Cat. No.: B13832404
CAS No.: 28717-87-5
M. Wt: 286.8 g/mol
InChI Key: RFOCCAIJQRIFOU-UHFFFAOYSA-N
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Description

3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride is a chemical compound known for its diverse applications in scientific research This compound is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride typically involves the following steps:

    Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylamino Group: This step involves the substitution of a hydrogen atom on the azepine ring with a benzylamino group, often using benzylamine as a reagent.

    Formation of the Monohydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-3-(p-chlorophenyl)-, monohydrochloride
  • 3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-3-(p-methylphenyl)-, monohydrochloride

Uniqueness

3H-1-Benzazepine, 4,5-dihydro-2-(benzylamino)-, monohydrochloride is unique due to its specific substitution pattern and the presence of the benzylamino group

Properties

CAS No.

28717-87-5

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

N-benzyl-1,3,4,5-tetrahydro-1-benzazepin-2-imine;hydrochloride

InChI

InChI=1S/C17H18N2.ClH/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)19-17;/h1-5,7-9,11H,6,10,12-13H2,(H,18,19);1H

InChI Key

RFOCCAIJQRIFOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=NCC3=CC=CC=C3)C1.Cl

Origin of Product

United States

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